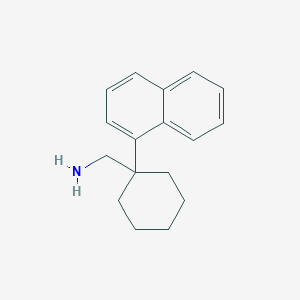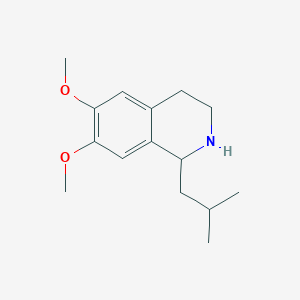![molecular formula C19H22N2O4S2 B256289 4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide](/img/structure/B256289.png)
4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZML and is a thiazolidinone derivative. BZML has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of BZML is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. BZML has also been shown to activate certain signaling pathways that promote cell survival and inhibit cell death.
Biochemical and Physiological Effects:
BZML has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. BZML has also been found to inhibit the growth of cancer cells and induce cell death in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZML has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. BZML is also stable and can be stored for extended periods without degradation. However, BZML has some limitations for laboratory experiments. It is not readily available commercially, which can make it difficult to obtain for research purposes. Additionally, BZML has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on BZML. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study the pharmacokinetics and pharmacodynamics of BZML in vivo to determine its potential therapeutic applications. Additionally, BZML can be modified to improve its potency and selectivity for specific targets. Overall, BZML is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
BZML can be synthesized using various methods, including the reaction of 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-4-oxo-1,3-thiazolidine with N-butylbutanamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dimethylformamide or N,N-dimethylacetamide. The resulting product is then purified using column chromatography to obtain pure BZML.
Aplicaciones Científicas De Investigación
BZML has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. BZML has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Nombre del producto |
4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide |
|---|---|
Fórmula molecular |
C19H22N2O4S2 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-butylbutanamide |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-3-8-20-17(22)5-4-9-21-18(23)16(27-19(21)26)11-13-6-7-14-15(10-13)25-12-24-14/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,20,22)/b16-11+ |
Clave InChI |
FMPJZXPNILKVQV-LFIBNONCSA-N |
SMILES isomérico |
CCCCNC(=O)CCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=S |
SMILES |
CCCCNC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
SMILES canónico |
CCCCNC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)



![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)